REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:4]=1[CH:5]=O.O.NN.[OH-].[K+].Cl>OCCOCCO.O>[CH3:5][C:4]1[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:3]=1[O:2][CH3:1] |f:1.2,3.4|
|
Name
|
|
Quantity
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34.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
OCCOCCO
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Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
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125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 50° C.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated on a 165° C. oil bath for 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
After it had cooled to room temperature it
|
Type
|
EXTRACTION
|
Details
|
Carbon tetrachloride (4×100 ml) extractions of the acid solution
|
Type
|
WASH
|
Details
|
by washing the pooled extracts with brine (1×100 ml)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(MgSO4) and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a clear viscous oil which
|
Type
|
CUSTOM
|
Details
|
crystallized upon addition of a small volume of petroleum ether
|
Type
|
TEMPERATURE
|
Details
|
chilling in an ice bath
|
Type
|
FILTRATION
|
Details
|
The white crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |